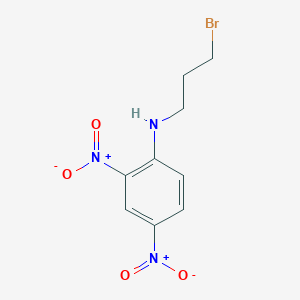
N-(3-Bromopropyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromopropyl)-2,4-dinitroaniline is an organic compound characterized by the presence of a bromopropyl group attached to a dinitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopropyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromopropyl)-2,4-dinitroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents on the aromatic ring.
Major Products Formed
Nucleophilic Substitution: Products include N-substituted derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-Bromopropyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(3-Bromopropyl)-2,4-dinitroaniline involves its interaction with biological molecules through its bromopropyl and dinitroaniline groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dinitroaniline moiety can interact with aromatic residues in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromopropyl)aniline: Similar structure but lacks the nitro groups, leading to different reactivity and applications.
2,4-Dinitroaniline: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
N-(3-Bromopropyl)-2,4-dinitroaniline is unique due to the combination of the bromopropyl and dinitroaniline groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromopropyl group makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
918968-48-6 |
|---|---|
Formule moléculaire |
C9H10BrN3O4 |
Poids moléculaire |
304.10 g/mol |
Nom IUPAC |
N-(3-bromopropyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C9H10BrN3O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5H2 |
Clé InChI |
DWNNAVLQUMGMNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


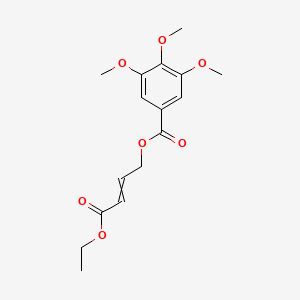
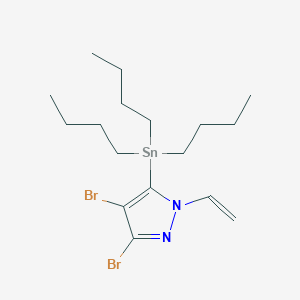

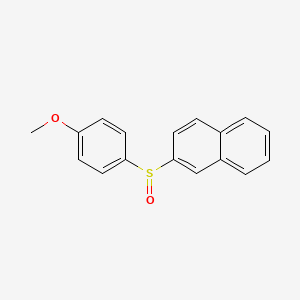

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
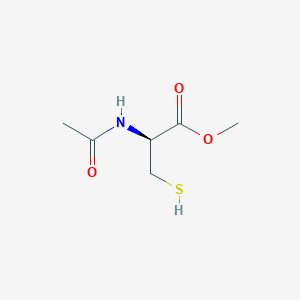
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
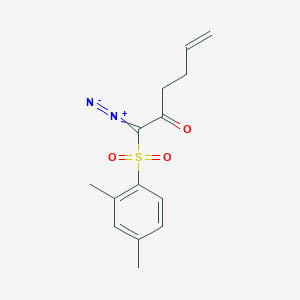
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
